![molecular formula C11H11N3O2 B2892466 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone CAS No. 320416-23-7](/img/structure/B2892466.png)
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone
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Overview
Description
1-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is an organic compound characterized by the presence of a triazole ring attached to a phenyl group and an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with an appropriate acetone derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the acetone moiety.
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetone: Similar structure but with a different triazole ring configuration.
Uniqueness: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is unique due to its specific combination of the triazole ring and acetone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring that is linked to an acetone moiety via an ether bond. The presence of the phenyl group enhances its lipophilicity and may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Activity:
Triazole derivatives have been extensively studied for their antimicrobial properties. The 1,2,4-triazole core is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption. In vitro studies have shown that compounds with triazole rings exhibit significant activity against various bacterial strains and fungi .
Anticancer Properties:
Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds featuring the triazole moiety exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
A study conducted by researchers on various triazole derivatives highlighted that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .
Anticancer Activity
In a comparative study assessing the cytotoxic effects of different triazole derivatives on cancer cell lines, this compound exhibited a significant reduction in cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 µM. This suggests a potential role as an anticancer agent .
Data Table: Summary of Biological Activities
Biological Activity | Tested Strains/Cells | Effect | MIC/IC50 Values |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Inhibition | MIC: 0.5 - 2 µg/mL |
Escherichia coli | Inhibition | MIC: 0.5 - 2 µg/mL | |
Anticancer | MDA-MB-231 | Cytotoxicity | IC50: ~15 µM |
Panc-1 | Cytotoxicity | IC50: ~20 µM |
Properties
IUPAC Name |
1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGRGNBFQJGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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